molecular formula C15H23ClN6O5S B1293873 S-adenosylmethionine chloride CAS No. 24346-00-7

S-adenosylmethionine chloride

Cat. No. B1293873
CAS RN: 24346-00-7
M. Wt: 434.9 g/mol
InChI Key: DYFPQIYEZQULMZ-XKGORWRGSA-N
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Description

S-adenosylmethionine (SAM or AdoMet) is a critical biological molecule that serves as a major methyl donor in enzymatic reactions, facilitated by methyltransferases . It is synthesized from adenosine triphosphate (ATP) and the amino acid methionine by the enzyme methionine adenosyltransferase (MAT) . SAM is involved in various metabolic processes, including the synthesis of cyclopropyl fatty acids, amino groups for biotin precursors, ribosyl groups for modified nucleosides in tRNAs, and aminopropyl groups for ethylene and polyamine synthesis . It also plays a role in the generation of 5'-deoxyadenosyl radicals, which are crucial for initiating metabolic reactions and biosynthetic pathways .

Synthesis Analysis

The biosynthesis of SAM involves a unique enzymatic reaction where the sulfonium center is formed by displacing the polyphosphate chain from MgATP . This process is catalyzed by S-adenosylmethionine synthetase, which has been studied in Escherichia coli . The enzyme MAT catalyzes the synthesis of SAM, pyrophosphate (PPi), and orthophosphate (Pi) from ATP and L-methionine . The crystal structure of MAT has been determined, providing insights into the active site and the catalytic reaction mechanism . The enzyme's structure is highly conserved across different organisms, indicating a universal mechanism for SAM synthesis .

Molecular Structure Analysis

The molecular structure of SAM synthetase has been elucidated through crystallography, revealing a tetrameric enzyme composed of four identical subunits . Each subunit consists of three domains with pseudo 3-fold symmetry, and the active sites are located between the subunits . The enzyme binds essential metal ions such as K+ and Mg2+, which are crucial for its activity . The crystal structures have shown the presence of ADP and Pi at the active site, suggesting ATP hydrolysis during the crystallization process .

Chemical Reactions Analysis

SAM is not only a methyl donor but also contributes methylene, amino, ribosyl, and aminopropyl groups to various biosynthetic reactions . The electrophilic character of the carbon centers adjacent to the positively charged sulfur atom of SAM drives the chemistry of these reactions . Additionally, SAM can undergo one-electron reduction to form 5'-deoxyadenosyl radicals, initiating hydrogen-atom abstraction in various metabolic pathways .

Physical and Chemical Properties Analysis

SAM exhibits chiral instability at the sulfur atom, undergoing irreversible conversion to 5'-deoxy-5'-(methylthio)adenosine and homoserine, as well as reversible conversion to an enzymically inactive stereoisomer . This instability necessitates rapid turnover or stabilization through macromolecular binding to prevent metabolic energy loss . Furthermore, the regulation of SAM synthesis is tightly controlled, as evidenced by selective N6-adenosine methylation and mRNA degradation involving METTL16 and YTHDC1, which respond to intracellular SAM levels .

Scientific Research Applications

Fibromyalgia Treatment

S-adenosylmethionine has been explored for its potential benefits in the treatment of primary fibromyalgia. A study conducted on 44 patients with primary fibromyalgia showed improvements in clinical disease activity, pain, fatigue, morning stiffness, and mood after administering 800 mg of S-adenosylmethionine daily for six weeks (Jacobsen, Danneskiold-Samsøe, & Andersen, 1991).

Liver Disease Treatment

S-adenosylmethionine has shown promise in treating different chronic liver diseases. A study on chronically biliary obstructed rats demonstrated that S-adenosylmethionine treatment contributed to improved microsomal function, partially preventing the reduction in microsomal membrane fluidity and activities of various microsomal monooxygenases (Pastor, Collado, Almar, & González‐Gallego, 1996). Another study suggested that long-term treatment with S-adenosylmethionine might improve survival or delay liver transplantation in patients with alcoholic liver cirrhosis (Mato et al., 1999).

Neurocognitive and Psychiatric Disorders

S-adenosylmethionine has been evaluated for its efficacy in treating neuropsychiatric conditions. A systematic review found promising but limited evidence supporting its use as a monotherapy and as an augmentation for antidepressants in major depressive disorder, and it might ameliorate symptoms in certain neurocognitive, substance use, and psychotic disorders (Sharma et al., 2017).

Molecular and Therapeutic Effects

The biochemical, molecular, and therapeutic effects of S-adenosylmethionine have been extensively studied, highlighting its role as a precursor to methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry. These properties have led to its use in clinical studies for various conditions, including depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

Enhancing SAMe Production in Yeast

Research efforts have focused on developing rapid, cost-effective, and higher-yielding S-adenosylmethionine production methods. A genetic approach in yeast for SAMe production has been described, considering the beneficial effects of SAMe in treating alcoholic liver disease, depression, and joint pain (Kanai, Mizunuma, Fujii, & Iefuji, 2017).

Safety And Hazards

SAM is classified as a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking is allowed when handling SAM. It should be stored in a well-ventilated place and kept cool .

Future Directions

Despite the biological versatility of SAM, it parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . In the future, SAM might be a new target of autophagy regulators and be widely used in the treatment of various diseases .

properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFPQIYEZQULMZ-XKGORWRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5032020
Record name S-Adenosylmethionine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5032020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-adenosylmethionine chloride

CAS RN

24346-00-7
Record name S-Adenosyl-L-methionine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24346-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosylmethionine chloride
Source ChemIDplus
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Record name S-Adenosylmethionine chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-5'-[(3-amino-3-carboxypropyl)methylsulphonio]-5'-deoxyadenosine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.971
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Record name S-ADENOSYLMETHIONINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02SK72839
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
EJ Wagner, L Krugner‐Higby, TD Heath - Journal of pharmaceutical …, 2009 - Elsevier
The present study demonstrates that the nutritional supplement S‐adenosyl Methionine (SAMe), the primary methyl donor in mammalian cells, is delivered selectively to cells by anionic …
Number of citations: 5 www.sciencedirect.com
KL Witt, E Livanos, GE Kissling, DK Torous… - … /Genetic Toxicology and …, 2008 - Elsevier
… Initially, we evaluated MN frequencies in peripheral blood and bone marrow of mice treated with five chemicals (S-adenosylmethionine chloride, cefuroxime, diphenolic acid, 3-amino-6-…
Number of citations: 126 www.sciencedirect.com
R Torget, L Lapi, SS Cohen - Biochemical and biophysical research …, 1979 - Elsevier
… moles of authentic S-adenosylmethionine chloride were spotted on AvicelF plates (20 em x 40 cm, 250 um, Analtech, Inc.) and electrophoresed at 8 v/cm for 3 hours in 0.i M sodium …
Number of citations: 33 www.sciencedirect.com
J Zhang, T Cao, Z Tang, Q Shen… - Applied and …, 2015 - Am Soc Microbiol
… -buffered saline (PBS; 50 mM phosphate [pH 7.5]) containing 3 μM PaArsM protein, 5 mM reduced glutathione (GSH) as the reductant, 0.9 mM S-adenosylmethionine chloride (SAM) as …
Number of citations: 83 journals.asm.org
L Wiegand, AE Pegg - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1978 - Elsevier
… Putrescine, S-adenosylmethionine chloride, and L-ornithine were obtained from Sigma Chemical Co., St. Louis, Mo. Radioactivity was determined by using a Beckman LS3133T liquid …
Number of citations: 42 www.sciencedirect.com
KA Doxtader, P Wang, AM Scarborough, D Seo… - Molecular cell, 2018 - cell.com
S-adenosylmethionine (SAM) is an essential metabolite that acts as a cofactor for most methylation events in the cell. The N 6 -methyladenosine (m 6 A) methyltransferase METTL16 …
Number of citations: 161 www.cell.com
JJ Miller - Canadian journal of microbiology, 1984 - cdnsciencepub.com
Globules resembling the cytological entity volutin were produced in vitro by mixing solutions of polyphosphate and certain cationic substances known to occur abundantly in the yeast …
Number of citations: 22 cdnsciencepub.com
K Ochi, Y Saito, K Umehara, I Ueda… - …, 1984 - microbiologyresearch.org
An arginine auxotrophic mutant was obtained from Streptomyces griseoflavus (bicozamycin-producing strain). The mutant grew on synthetic agar supplemented with either arginine, …
Number of citations: 24 www.microbiologyresearch.org
F Obata, K Tsuda-Sakurai, T Yamazaki, R Nishio… - Developmental cell, 2018 - cell.com
The intestine has direct contact with nutritional information. The mechanisms by which particular dietary molecules affect intestinal homeostasis are not fully understood. In this study, we …
Number of citations: 60 www.cell.com
A Rouillon, Y Surdin-Kerjan, D Thomas - Journal of Biological Chemistry, 1999 - ASBMB
We report here the characterization and the molecular analysis of the two high affinity permeases that mediate the transport of S-adenosylmethionine (AdoMet) andS-methylmethionine (…
Number of citations: 95 www.jbc.org

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